4-Amino-3-chlorobenzoic acid

Lipophilicity Crystallization Formulation Development

4-Amino-3-chlorobenzoic acid is the preferred starting scaffold for EGFR tyrosine kinase and HDAC inhibitors, with derivatives showing lower IC50 than erlotinib and superior HDAC2 selectivity vs. SAHA. Its unique chloro-amino substitution pattern provides validated electronic and steric properties unmatched by bromo or fluoro analogs. Features 97% yield in ester formation and a 228°C melting point for straightforward crystallization. Ensure your synthesis aligns with published protocols—procure the exact building block required.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 2486-71-7
Cat. No. B1208509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-chlorobenzoic acid
CAS2486-71-7
Synonyms3-chloro-PABA
4-amino-3-chlorobenzoic acid
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)N
InChIInChI=1S/C7H6ClNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyYIYBPEDZAUFQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-chlorobenzoic Acid (CAS 2486-71-7): Procurement-Relevant Specifications and Identity


4-Amino-3-chlorobenzoic acid (ACBA; CAS 2486-71-7) is a chlorinated aromatic amino acid with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol [1]. It possesses dual functional groups—a carboxylic acid and an aromatic amine—making it a versatile building block in organic synthesis. The compound is characterized by a melting point of 228°C, a calculated LogP of 2.22, and solubility in methanol, typically supplied as a white to off-white crystalline solid with commercial purity specifications of ≥97% (HPLC) . Its substitution pattern (chloro at position 3, amino at position 4) distinguishes it from regioisomeric analogs and enables specific reactivity profiles in medicinal chemistry applications.

Why Substituting 4-Amino-3-chlorobenzoic Acid (CAS 2486-71-7) with In-Class Analogs Compromises Reproducibility and Outcome


Generic substitution of 4-amino-3-chlorobenzoic acid with structurally similar benzoic acid analogs (e.g., 4-amino-3-bromobenzoic acid, 4-amino-3-fluorobenzoic acid, or regioisomeric 3-amino-4-chlorobenzoic acid) introduces quantifiable and functionally consequential deviations in physicochemical properties, synthetic reactivity, and biological activity. These analogs differ measurably in LogP (ranging from 2.22 for chloro to 2.31 for bromo), melting point (spanning 158.5°C to 228°C across halogen variants), and pKa, which directly affect crystallization behavior, solubility profiles, and membrane permeability of downstream derivatives [1][2]. In synthetic applications, the specific ortho/para-directing effects of the chloro substituent versus bromo or fluoro alter electrophilic aromatic substitution outcomes and cross-coupling efficiencies. Critically, the chloro-substituted scaffold has been explicitly validated as the preferred starting material for generating derivatives with demonstrated EGFR inhibitory activity and HDAC modulation, whereas the bromo analog is predominantly confined to peptide synthesis applications . These functional disparities preclude reliable interchangeability without experimental revalidation of each synthetic and biological step.

4-Amino-3-chlorobenzoic Acid (CAS 2486-71-7): Quantitative Differentiation Evidence Versus Comparators


Comparative Physicochemical Properties: LogP and Density Differentials Versus 4-Amino-3-bromobenzoic Acid

4-Amino-3-chlorobenzoic acid exhibits a calculated LogP of 2.22 and a density of 1.476 g/cm³, whereas the direct bromo analog (4-amino-3-bromobenzoic acid) shows a higher LogP of 2.31 and a substantially higher density of 1.793 g/cm³ [1][2]. This LogP differential of -0.09 units for the chloro derivative indicates measurably lower lipophilicity compared to the bromo analog. Additionally, the chloro compound melts at 228°C, significantly higher than the bromo analog's melting point range of 211-215°C, which directly impacts purification strategy selection and crystalline form stability during storage [2].

Lipophilicity Crystallization Formulation Development

Derivative Cytotoxic Potency: Derivatives of 4-Amino-3-chlorobenzoic Acid Exhibit Enhanced EGFR Inhibition and Caspase Activation Versus Erlotinib

Derivatives synthesized from 4-amino-3-chlorobenzoic acid as the starting scaffold demonstrate superior biological activity compared to the clinical EGFR inhibitor erlotinib. Specifically, compound N5a (a hydrazine-1-carbothioamide derivative) exhibited lower IC50 values than erlotinib in cytotoxicity assays across three cancer cell lines (A549, HepG2, HCT-116) and showed enhanced EGFR binding in molecular docking studies [1]. Immunoblot analysis confirmed that compound N5a activates caspase 3 and caspase 8, indicating induction of the extrinsic apoptotic pathway—a mechanistic distinction from erlotinib [1]. In a parallel study, compound A3bn (derived from the same 4-amino-3-chlorobenzoic acid scaffold) demonstrated superior HDAC inhibition compared to both SAHA (vorinostat) and trichostatin, with the highest binding affinity specifically for the HDAC 2 enzyme subtype [2].

EGFR Inhibition Anticancer Apoptosis Medicinal Chemistry

Synthetic Utility: 4-Amino-3-chlorobenzoic Acid Enables High-Yield Esterification Not Demonstrated for Bromo and Fluoro Analogs

4-Amino-3-chlorobenzoic acid undergoes efficient esterification with methanol under standard acid-catalyzed conditions to yield methyl 4-amino-3-chlorobenzoate at 97% isolated yield . This near-quantitative conversion contrasts with the bromo analog (4-amino-3-bromobenzoic acid), for which published high-yield esterification protocols are notably absent in the open literature—its documented primary applications are limited to peptide synthesis rather than small-molecule derivatization . The fluoro analog (4-amino-3-fluorobenzoic acid, CAS 455-87-8) differs in both molecular weight (155.13 g/mol vs. 171.58 g/mol) and boiling point (320.8°C vs. 341.2°C), which alters reaction solvent selection and workup procedures [1].

Esterification Synthetic Yield Process Chemistry Scaling

Target Engagement Validation: 4-Amino-3-chlorobenzoic Acid Scaffold Is Explicitly Cited in MPS1 Kinase Inhibitor Development

4-Amino-3-chlorobenzoic acid is explicitly documented as a reagent used in the synthesis of orally bioavailable 1H-Pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase MPS1 (also known as TTK), which is overexpressed in multiple cancer cell lines [1][2]. The MPS1 kinase target is validated by independent studies showing potent inhibitors with IC50 values as low as 2 nM against full-length MPS1 kinase [3]. In contrast, the bromo analog (4-amino-3-bromobenzoic acid) lacks any published association with MPS1 inhibitor synthesis programs, and the fluoro analog's applications are predominantly confined to general organic synthesis without specific kinase inhibitor targeting .

MPS1 Kinase TTK Mitotic Checkpoint Cancer Therapeutics

Safety Profile Differentiation: 4-Amino-3-chlorobenzoic Acid Carries Warning Classification (H302) Versus Bromo Analog's Danger Classification (H301)

According to GHS classification data from authoritative vendor technical datasheets, 4-amino-3-chlorobenzoic acid carries the hazard statement H302 (Harmful if swallowed) with a 'Warning' signal word . In direct contrast, the bromo analog (4-amino-3-bromobenzoic acid) carries the more severe H301 (Toxic if swallowed) classification with a 'Danger' signal word, along with additional hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1]. This differential toxicity classification translates into distinct handling requirements, personal protective equipment (PPE) specifications, and shipping classifications (UN 2811 for the bromo analog), which directly affect laboratory workflow and regulatory compliance burden.

Safety Handling Toxicity Procurement Compliance

4-Amino-3-chlorobenzoic Acid (CAS 2486-71-7): Priority Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: EGFR-Targeted Anticancer Derivative Synthesis

This compound is the optimal starting scaffold for synthesizing EGFR tyrosine kinase inhibitor candidates. Evidence demonstrates that derivatives built from 4-amino-3-chlorobenzoic acid (specifically hydrazine-1-carbothioamide derivative N5a) exhibit lower IC50 values than the clinical agent erlotinib and induce caspase 3/8-mediated apoptosis in A549, HepG2, and HCT-116 cancer cell lines [1]. The scaffold's chloro substitution pattern provides the precise electronic and steric properties required for effective EGFR binding, a characteristic not validated for the corresponding bromo or fluoro analogs [1].

Medicinal Chemistry: HDAC Inhibitor Development Programs

For research programs targeting histone deacetylase (HDAC) enzymes, 4-amino-3-chlorobenzoic acid enables the synthesis of derivatives (e.g., compound A3bn) that demonstrate superior inhibition compared to both SAHA (vorinostat) and trichostatin, with enhanced binding specificity for the HDAC 2 enzyme subtype [2]. This isoform selectivity is a direct consequence of the chloro-amino substitution geometry on the benzoic acid core and cannot be replicated using regioisomeric 3-amino-4-chlorobenzoic acid or halogen-substituted analogs.

Kinase Inhibitor Development: MPS1/TTK Mitotic Checkpoint Targeting

4-Amino-3-chlorobenzoic acid is explicitly validated as a building block for synthesizing orally bioavailable 1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1 kinase (TTK) [3]. Given that MPS1 is overexpressed in multiple cancer types and that validated inhibitors achieve IC50 values as low as 2 nM against the full-length kinase [4], procurement of this specific chloro-substituted scaffold—rather than halogen analogs lacking MPS1 validation—ensures direct alignment with published synthetic protocols and established structure-activity relationships.

Process Chemistry: High-Efficiency Esterification and Scale-Up

For synthetic workflows requiring efficient carboxylic acid derivatization, 4-amino-3-chlorobenzoic acid provides a documented 97% yield in acid-catalyzed methyl ester formation under standard conditions . This high conversion efficiency, combined with a higher melting point (228°C) that facilitates crystallization-based purification [5], makes it preferable over the bromo analog (211-215°C) for processes requiring robust isolation and reproducible scale-up. The compound's moderate LogP (2.22) also simplifies aqueous-organic extraction workup relative to the more lipophilic bromo analog (LogP 2.31) [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-3-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.